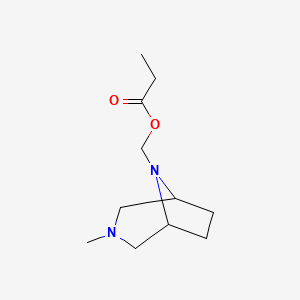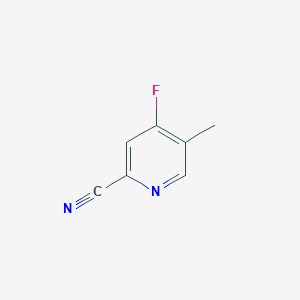![molecular formula C27H25N3O5 B13941889 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- CAS No. 61050-19-9](/img/structure/B13941889.png)
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 2-ethoxyaniline to form the corresponding diazonium salt. This is followed by coupling with 2,5-dimethoxyaniline to yield the azo compound.
Carboxamide Formation: The azo compound is then reacted with 2-naphthalenecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the carboxamide linkage.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring at the 3-position, which can be achieved using a suitable oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to release active amines, which can then interact with biological targets. The hydroxyl and carboxamide groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,5-dimethylphenyl)-
- N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide
Comparison
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is unique due to the presence of the azo linkage and the specific substitution pattern on the aromatic rings
特性
CAS番号 |
61050-19-9 |
|---|---|
分子式 |
C27H25N3O5 |
分子量 |
471.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O5/c1-4-35-24-12-8-7-11-21(24)29-30-25-19-10-6-5-9-17(19)15-20(26(25)31)27(32)28-22-16-18(33-2)13-14-23(22)34-3/h5-16,31H,4H2,1-3H3,(H,28,32) |
InChIキー |
XTDTUOZTPVGZNH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)





![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)



![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

